N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the pyrazole rings, making it a unique structure within this family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine
- 2-(3-Phenyl-1H-pyrazol-4-yl)ethanamine
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Uniqueness
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups on the pyrazole rings differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-8-10(7-13-16)6-12-11-4-5-15(3)14-11;/h4-5,7-9H,6H2,1-3H3,(H,12,14);1H |
InChI Key |
CSZRPACWQPVZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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